molecular formula C19H16BrNO2 B2966749 4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine CAS No. 1372147-57-3

4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine

Cat. No.: B2966749
CAS No.: 1372147-57-3
M. Wt: 370.246
InChI Key: LZRBQDMZEFXAAV-UHFFFAOYSA-N
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Description

4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine is a chemical compound with the CAS Number 1372147-57-3 and a molecular formula of C 19 H 16 BrNO 2 . It has a molecular weight of 370.24 g/mol . This compound features a benzyloxy pharmacophore, a structural motif of significant interest in medicinal chemistry. The benzyloxy group is found in a variety of bioactive molecules and has been identified as a key feature in compounds developed as inhibitors for enzymes like human monoamine oxidase-B (hMAO-B) . MAO-B inhibitors are investigated for their potential in managing neurological conditions such as Parkinson's disease . The specific research applications and biological activity of this compound are an area for further investigation by the scientific community. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for use in humans or animals.

Properties

IUPAC Name

4-[(2-bromo-5-phenylmethoxyphenoxy)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c20-18-7-6-17(22-13-15-4-2-1-3-5-15)12-19(18)23-14-16-8-10-21-11-9-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRBQDMZEFXAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)OCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromophenoxy group can be reduced to form phenol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic aromatic substitution reactions typically require a strong base, such as sodium hydride (NaH), and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the bromophenoxy group can produce phenol derivatives.

Scientific Research Applications

4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological processes.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The table below highlights key differences between 4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine and analogous pyridine derivatives:

Compound Name Core Structure Substituents and Positions Key Functional Groups Reference
This compound Pyridine 4-position: phenoxymethyl with 5-benzyloxy, 2-bromo Bromo, benzyloxy, phenoxymethyl -
4-(Benzyloxy)-2-bromopyridine Pyridine 4-benzyloxy, 2-bromo Bromo, benzyloxy
5-(Benzyloxy)-6-bromopicolinaldehyde Pyridine (picoline) 5-benzyloxy, 6-bromo, 2-aldehyde Bromo, benzyloxy, aldehyde
5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole Pyridine-oxazole Pyridine: 5-benzyloxy, 6-bromo; Oxazole fused Bromo, benzyloxy, heterocyclic
2-(4-Bromomethylphenyl)pyridine Pyridine 2-position: 4-bromomethylphenyl Bromomethyl, phenyl

Key Observations :

  • Substituent positioning significantly alters reactivity and applications. For example, bromine at the 2-position on the phenyl ring (target compound) vs. bromine on the pyridine ring (4-(Benzyloxy)-2-bromopyridine) may influence electronic effects and steric interactions .

Insights for Target Compound :

  • The phenoxymethyl group in the target compound could be introduced via nucleophilic substitution or esterification, as seen in .
  • Bromination might employ reagents like N-bromosuccinimide (NBS) or Br₂, depending on substrate compatibility .

Biological Activity

The compound 4-((5-(benzyloxy)-2-bromophenoxy)methyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a pyridine ring, a benzyloxy group, and a bromophenoxy moiety. The presence of these functional groups is believed to enhance its lipophilicity and reactivity, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing pyridine rings often exhibit significant antimicrobial properties. For instance, studies have shown that various pyridine derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The following table summarizes some notable findings related to the antimicrobial efficacy of similar pyridine compounds:

Compound NameMIC (µg/mL)Target Organisms
This compoundTBDS. aureus, E. coli
3-cyano-5-[(4-hydroxyphenyl)diazenyl]-4-methyl-6-phenylpyridin-2-yl-4-chloro benzoate12.5B. subtilis, S. aureus
Mannich bases derived from pyridine3.12 - 12.5E. coli, S. typhi

These findings suggest that the compound may possess comparable or superior antimicrobial properties.

Anticancer Activity

The anticancer potential of pyridine derivatives has been extensively studied. For example, various analogs have shown selective cytotoxicity against cancer cell lines while sparing normal cells. The following case studies highlight the anticancer effects observed with related compounds:

  • Pyridine Derivatives Against T-Lymphoblastic Cell Lines : A series of pyridine-based compounds exhibited CC50 values as low as 9 nM against specific T-cell lines, indicating potent anticancer activity .
  • Research on Selectivity : Compounds were found to demonstrate over 60-fold selectivity for pathogenic enzymes compared to human enzymes, suggesting a targeted approach in cancer therapy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in cellular signaling pathways or microbial metabolism.

Potential Pathways

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit key enzymes in microbial pathogens.
  • Disruption of Cell Membrane Integrity : Certain derivatives can compromise bacterial cell membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several pyridine derivatives against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at low concentrations .
  • Anticancer Evaluation : Another study assessed the cytotoxic effects of pyridine derivatives on various cancer cell lines, revealing promising results with low IC50 values for certain compounds .
  • Chemical Synthesis and Biological Evaluation : Research focused on synthesizing new derivatives based on the pyridine scaffold demonstrated enhanced biological activities compared to earlier analogs .

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